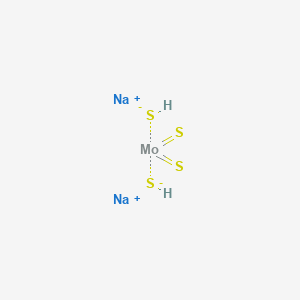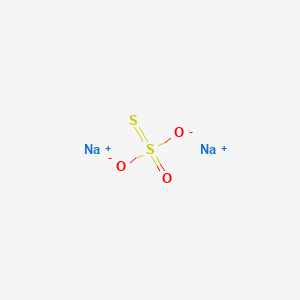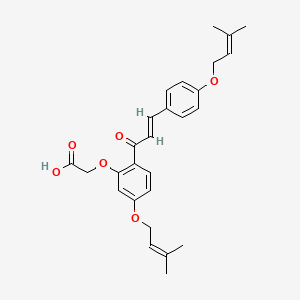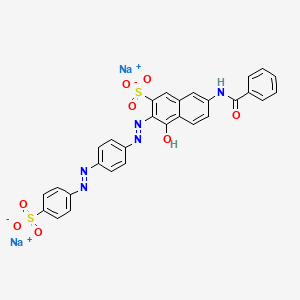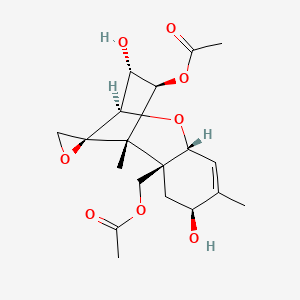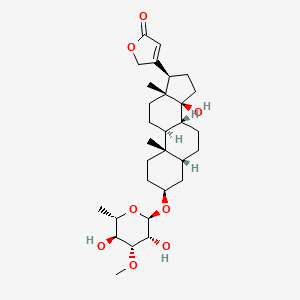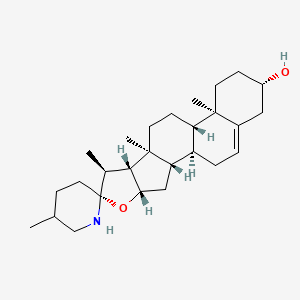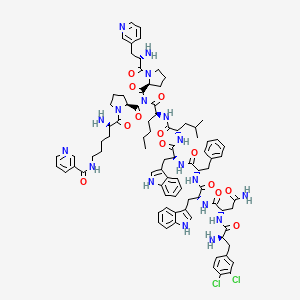
Npcatn-SP
Descripción general
Descripción
Spantide II es un undecapéptido sintético que actúa como un potente antagonista del receptor de neuroquinina-1. Se deriva de la sustancia P, un neuropéptido involucrado en diversos procesos fisiológicos, incluida la transmisión del dolor y la inflamación. Spantide II ha sido ampliamente estudiado por su capacidad para bloquear las actividades proinflamatorias asociadas con la sustancia P, lo que lo convierte en un compuesto valioso en la investigación de trastornos inflamatorios .
Aplicaciones Científicas De Investigación
Spantide II tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y la estabilidad de los péptidos.
Biología: Investigado por su papel en la modulación de la actividad del receptor de neuroquinina-1 y sus efectos en las vías de señalización celular.
Medicina: Explorado como un posible agente terapéutico para tratar trastornos inflamatorios de la piel como la psoriasis y la dermatitis de contacto
Industria: Utilizado en el desarrollo de formulaciones tópicas para tratamientos antiinflamatorios.
Mecanismo De Acción
Spantide II ejerce sus efectos uniéndose al receptor de neuroquinina-1, bloqueando así la unión de la sustancia P. Esta inhibición evita la activación de las vías de señalización descendentes que conducen a la inflamación y el dolor. Los objetivos moleculares involucrados incluyen el receptor de neuroquinina-1 y las vías de señalización acopladas a proteínas G asociadas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Spantide II se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. La síntesis implica los siguientes pasos:
Unirse al primer aminoácido: a un soporte de resina sólido.
Adición secuencial de aminoácidos protegidos: usando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).
Desprotección de las cadenas laterales de los aminoácidos: usando ácido trifluoroacético (TFA).
Escisión del péptido de la resina: y purificación mediante cromatografía líquida de alto rendimiento (HPLC).
Métodos de producción industrial
La producción industrial de Spantide II sigue rutas sintéticas similares pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados, que permiten la síntesis y purificación de alto rendimiento. El uso de técnicas cromatográficas avanzadas garantiza la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Spantide II principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Es estable en condiciones fisiológicas pero puede ser hidrolizado por enzimas proteolíticas.
Reactivos y condiciones comunes
Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxi-benzotriazol (HOBt)
Reactivos de desprotección: Ácido trifluoroacético (TFA)
Reactivos de escisión: Ácido trifluoroacético (TFA) con captadores como agua, triisopropilsilano (TIS) y etanoditiol (EDT).
Principales productos formados
El principal producto formado a partir de la síntesis de Spantide II es el undecapéptido en sí. Durante la degradación, pueden producirse fragmentos peptídicos más pequeños .
Comparación Con Compuestos Similares
Compuestos similares
Sustancia P: El ligando natural para el receptor de neuroquinina-1, involucrado en el dolor y la inflamación.
Aprepitante: Un antagonista del receptor de neuroquinina-1 que se usa clínicamente para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
Senktide: Un péptido sintético que actúa como un agonista selectivo para el receptor de neuroquinina-3.
Unicidad de Spantide II
Spantide II es único debido a su alta potencia y selectividad para el receptor de neuroquinina-1, combinada con su despreciable neurotoxicidad. Esto lo convierte en un candidato ideal para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJAARMZMEIHY-BBKUSFMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H104Cl2N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156088 | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1668.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129176-97-2 | |
| Record name | Spantide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spantide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Spantide II is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is primarily activated by the neuropeptide Substance P (SP).
A: By binding to NK-1R, Spantide II blocks the actions of SP, a key mediator of inflammation. [, , , ] This inhibition disrupts SP-mediated signaling pathways, including those involved in vasodilation, plasma extravasation, and immune cell activation. [, , ]
A: Spantide II demonstrates high selectivity for NK-1R compared to other tachykinin receptors like NK-2R and NK-3R. [, , ]
A: Research suggests that Spantide II can modulate wound healing through various mechanisms, including influencing neurite outgrowth, adhesion molecule expression, and TGF-β1 levels, ultimately impacting fibroblast proliferation and migration. [, ]
A: Spantide II, a synthetic undecapeptide, has the molecular formula C77H109Cl2N21O13 and a molecular weight of 1668.76 g/mol. [, ]
A: CD spectroscopy indicates that Spantide II predominantly adopts a stable α-helix conformation in solution. []
A: Spantide II exhibits decreased stability at higher temperatures (e.g., 40°C) in aqueous solutions. This effect is influenced by the solution pH. [, ]
A: Variations in salt concentration do not appear to significantly affect the stability of Spantide II in aqueous solutions. []
A: The stability of Spantide II varies depending on the chosen vehicle. It shows better stability in ethyl oleate-ethanol, ethanol-water, ethanol, and N-methyl-2-pyrrolidone compared to other vehicles tested. []
A: Mass spectrometry data suggest that at high temperatures, Spantide II undergoes lysine-proline diketopiperazine degradation. []
A: Yes, researchers have successfully formulated Spantide II into stable topical lotions and gels for potential use in treating inflammatory skin disorders. [, ]
A: NMP acts as a penetration enhancer in topical formulations of Spantide II, facilitating its delivery to the epidermis and dermis. [, ]
A: Spantide II itself is a result of structural modifications on the parent peptide Spantide. These modifications, including the substitution of Gln6 to Asn6 and the incorporation of unnatural amino acids, significantly enhanced its potency and reduced neurotoxicity. []
A: The incorporation of D-amino acids in Spantide II's structure contributes to its enhanced resistance to enzymatic degradation and potentially improves its bioavailability and duration of action. []
A: The concentration of Spantide II in solution does not appear to significantly affect its stability. []
A: Based on stability studies, ethyl oleate-ethanol (1:1) and ethanol-water (1:1) are promising vehicles for topical Spantide II formulations. []
ANone: While the provided research doesn't delve into specific formulation strategies beyond vehicle selection, incorporating techniques like encapsulation in nanoparticles, liposomes, or other drug delivery systems could potentially improve Spantide II's stability, solubility, and bioavailability.
A: Yes, incorporating NMP in topical formulations increased Spantide II levels in the dermis compared to formulations without NMP. []
ANone: The provided research doesn't provide detailed information on the metabolism and excretion of Spantide II. As a peptide, it is likely susceptible to enzymatic degradation, but specific metabolic pathways and excretion routes require further investigation.
A: Researchers have utilized scratch assays and transwell assays on buffalo fetal fibroblast cultures to investigate the effects of Spantide II on cell proliferation and migration, particularly in the context of wound healing. []
A: Several animal models have been used, including: * Allergic Contact Dermatitis (ACD) in Mice: Topical Spantide II formulations effectively reduced ACD responses comparable to dexamethasone. [] * Salmonella Infection in Mice: Pretreatment with Spantide II increased susceptibility to Salmonella infection, suggesting a role for SP in immune responses against this pathogen. [] * Laser-Induced Skin-Wound Model in Rats: Exogenous SP, potentiated by Spantide II, enhanced wound healing through various mechanisms, including neurite outgrowth. [] * Status Epilepticus in Rats: Intrahippocampal SP administration triggered status epilepticus, which was blocked by Spantide II and RP-67,580, highlighting the role of SP in seizure activity. []
ANone: The provided research does not mention any completed or ongoing clinical trials on Spantide II.
A: While the provided research highlights the low neurotoxicity of Spantide II compared to earlier SP antagonists, [] further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects.
A: The research primarily focuses on topical delivery of Spantide II. [, ] Further research could explore advanced drug delivery systems like nanoparticles or liposomes for targeted delivery to specific tissues or cells, enhancing efficacy and potentially reducing off-target effects.
A: Researchers have employed several analytical techniques: * High-Performance Liquid Chromatography (HPLC): A precise HPLC assay was developed for the analysis of Spantide II. [] * Mass Spectrometry (MS): MS was used to investigate the degradation products of Spantide II, particularly at elevated temperatures. [] * Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to analyze the secondary structure of Spantide II in solution. []
ANone: The provided research doesn't directly address the immunogenicity of Spantide II. Further research is needed to determine if Spantide II triggers an immune response (e.g., antibody formation) and if this impacts its efficacy or safety profile.
A: Spantide II represents a significant advancement in the development of tachykinin antagonists. It builds upon earlier generations of SP antagonists, like Spantide, by incorporating structural modifications that enhance potency, selectivity, and reduce neurotoxicity. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)


